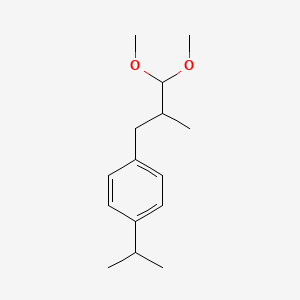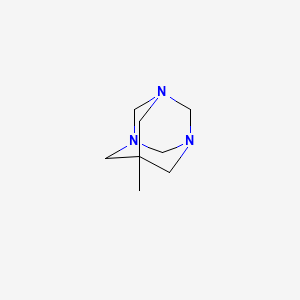
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- is a complex organic compound with the molecular formula C8H15N3. This compound is characterized by its unique tricyclic structure, which includes three nitrogen atoms and a methyl group attached to the tricyclic framework . It is a derivative of triazatricyclodecane and is known for its stability and reactivity in various chemical environments.
Vorbereitungsmethoden
The synthesis of 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of strong acids or bases to facilitate the formation of the tricyclic structure . Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, nitric acid, and other strong oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the tricyclic framework.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Additionally, it is used in industrial processes as a catalyst or intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- involves its interaction with specific molecular targets and pathways. The tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- can be compared with other similar compounds such as 1,3,5,7-Tetraazatricyclo(3.3.1.1~3,7~)decane benzoate and 2,4,9-triphenyl-1,3,5-triazatricyclo[3.3.1.13,7]decane-7-methanol . These compounds share a similar tricyclic framework but differ in the functional groups attached to the structure. The presence of the methyl group in 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- makes it unique and influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
38705-10-1 |
|---|---|
Molekularformel |
C8H15N3 |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
7-methyl-1,3,5-triazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H15N3/c1-8-2-9-5-10(3-8)7-11(4-8)6-9/h2-7H2,1H3 |
InChI-Schlüssel |
VMLZAFNEMDCWNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CN3CN(C1)CN(C2)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


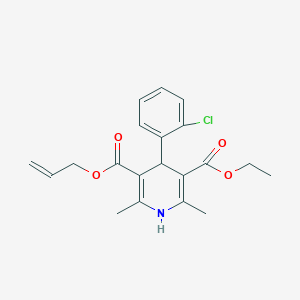
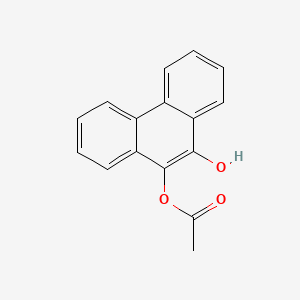
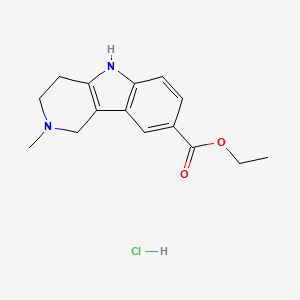
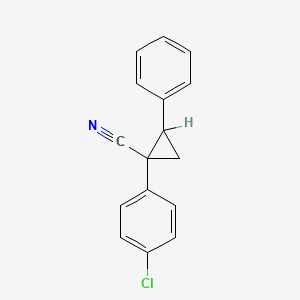
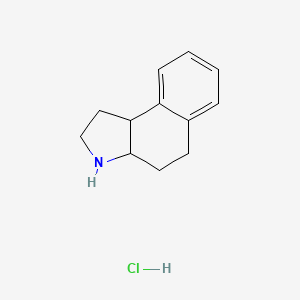
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
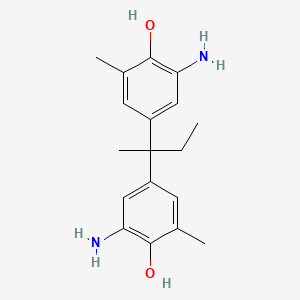
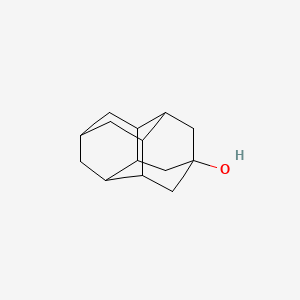
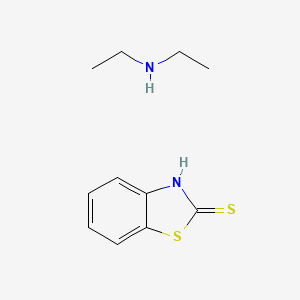
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
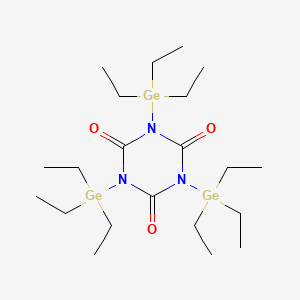
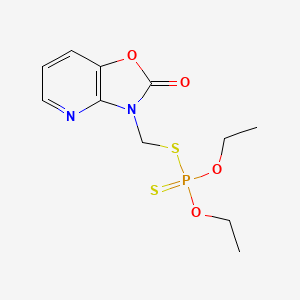
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
